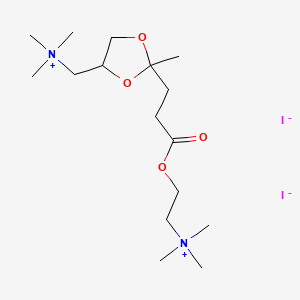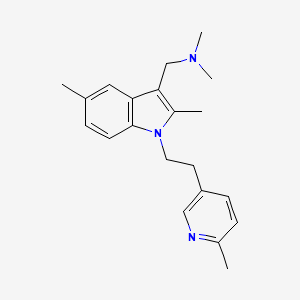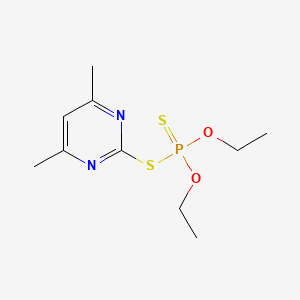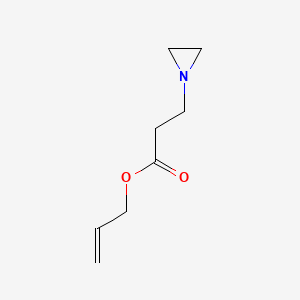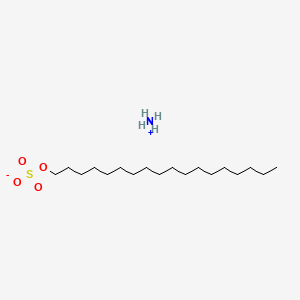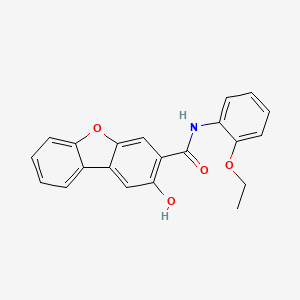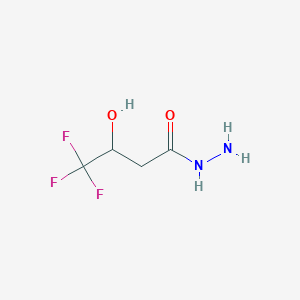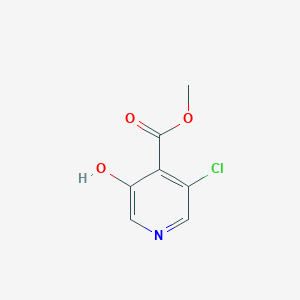
Indole, 3-((4-ethylpiperidino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-((4-ethylpiperidino)methyl)- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds that play a crucial role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The unique structure of indole, 3-((4-ethylpiperidino)methyl)-, which includes an indole core and a piperidine moiety, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole, 3-((4-ethylpiperidino)methyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent introduction of the 4-ethylpiperidino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents, such as water, and green chemistry principles are increasingly being adopted to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Indole, 3-((4-ethylpiperidino)methyl)- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Indole, 3-((4-ethylpiperidino)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and natural product analogs.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of indole, 3-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant growth regulator used in agriculture.
Uniqueness: Indole, 3-((4-ethylpiperidino)methyl)- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperidine moiety sets it apart from other indole derivatives .
Eigenschaften
CAS-Nummer |
101274-87-7 |
|---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-13-7-9-18(10-8-13)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,2,7-10,12H2,1H3 |
InChI-Schlüssel |
JZCGJWATOJNJGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
